Reductiomycin

Description

Properties

IUPAC Name |

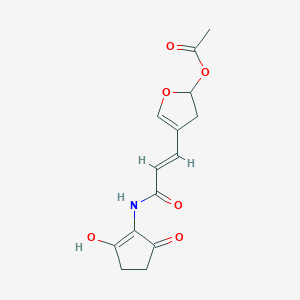

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXPFUZQXMQEDU-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113107 |

Source

|

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-55-0 |

Source

|

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 6201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Reductiomycin and its Producing Organism, Streptomyces

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Reductiomycin, a potent antibiotic with a unique chemical scaffold, represents a compelling subject for both fundamental microbiology and applied drug discovery. Produced by select strains of the genus Streptomyces, this metabolite exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of reductiomycin, from the biology of its producing organism to detailed methodologies for its production, purification, and biological characterization. Furthermore, we delve into the genetic underpinnings of its biosynthesis and explore strategies for yield enhancement through genetic engineering. This document is intended to serve as a valuable resource for researchers seeking to harness the therapeutic potential of reductiomycin.

Introduction: The Genus Streptomyces and the Discovery of Reductiomycin

The genus Streptomyces is a group of Gram-positive, filamentous bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with diverse biological activities. These soil-dwelling microorganisms are responsible for the production of over two-thirds of all known antibiotics of microbial origin, making them a cornerstone of pharmaceutical research and development.

Reductiomycin was first isolated from the culture broth of Streptomyces griseorubiginosus by Shimizu and Tamura in 1981.[1][2] Subsequent research also identified its production by Streptomyces xanthochromogenus. The molecule, with a chemical formula of C14H15NO6, possesses a distinctive structure that has attracted interest for its potential as a lead compound in drug development.[1]

The Producing Organism: Streptomyces griseorubiginosus

Streptomyces griseorubiginosus is a species within the vast and diverse genus Streptomyces. Like its congeners, it exhibits a complex life cycle characterized by the formation of a vegetative mycelium that grows into and on top of a solid substrate, followed by the development of aerial hyphae that differentiate into chains of spores. This morphological differentiation is often temporally linked to the production of secondary metabolites like reductiomycin.

Fermentation for Reductiomycin Production

The successful production of reductiomycin hinges on providing the optimal nutritional and environmental conditions for the producing Streptomyces strain. While the original discovery paper by Shimizu and Tamura provides foundational information, subsequent research in the broader field of Streptomyces fermentation offers valuable insights for process optimization.

Fermentation Medium

A rich, complex medium is typically required to support both the growth of Streptomyces griseorubiginosus and the biosynthesis of reductiomycin. The following table outlines a recommended starting point for a fermentation medium, based on common components used for Streptomyces cultivation.

| Component | Concentration (g/L) | Purpose |

| Glucose | 20 | Primary Carbon Source |

| Soluble Starch | 10 | Secondary Carbon Source |

| Soybean Meal | 15 | Nitrogen and Amino Acid Source |

| Yeast Extract | 5 | Source of Vitamins and Growth Factors |

| K2HPO4 | 1 | Phosphate Source and pH Buffering |

| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |

| NaCl | 2 | Osmotic Balance |

| CaCO3 | 2 | pH Buffering |

| Trace Elements Solution | 1 mL | Provides Essential Micronutrients |

Cultivation Parameters

Optimal production of reductiomycin requires careful control of key physical parameters during fermentation.

| Parameter | Recommended Value | Rationale |

| Temperature | 28-30°C | Optimal for growth and enzyme activity in many Streptomyces species. |

| pH | 7.0 - 7.5 | Maintains a favorable environment for cellular processes and antibiotic stability. |

| Agitation | 200-250 rpm | Ensures adequate mixing and oxygen transfer in shake flask cultures. |

| Aeration | High | Streptomyces are aerobic; sufficient oxygen is crucial for growth and secondary metabolism. |

| Incubation Time | 7-10 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |

Experimental Protocol: Shake Flask Fermentation

-

Inoculum Preparation: Inoculate a loopful of Streptomyces griseorubiginosus spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate a 1 L baffled flask containing 200 mL of the production medium with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with vigorous shaking (220 rpm) for 7-10 days.

-

Monitoring: Monitor the fermentation periodically for pH, glucose consumption, and the appearance of antibacterial activity using a bioassay (e.g., agar well diffusion against a sensitive indicator organism like Bacillus subtilis).

Extraction and Purification of Reductiomycin

The recovery of reductiomycin from the fermentation broth involves a multi-step process designed to separate the target molecule from other cellular components and media constituents.

Extraction

Reductiomycin is secreted into the culture medium. The first step, therefore, is to separate the mycelial biomass from the culture broth.

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to pellet the mycelia.

-

Solvent Extraction: Reductiomycin is soluble in organic solvents such as acetone and chloroform. Extract the clarified supernatant with an equal volume of ethyl acetate or chloroform three times. The choice of solvent should be guided by maximizing the recovery of the bioactive compound while minimizing the extraction of impurities.

-

Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract is a complex mixture of metabolites. Chromatographic techniques are employed to isolate reductiomycin to a high degree of purity.

-

Silica Gel Chromatography: The crude extract can be subjected to silica gel column chromatography as a preliminary purification step. A gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is typically used for elution. Fractions are collected and tested for biological activity to identify those containing reductiomycin.

-

High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol, often with the addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by UV absorbance at a wavelength where reductiomycin has a chromophore.

Experimental Workflow: Extraction and Purification

Caption: Workflow for the extraction and purification of reductiomycin.

Biological Activity and Mechanism of Action

Reductiomycin exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic applications.

Antimicrobial Spectrum

Reductiomycin is active against Gram-positive bacteria and various fungi.[1][2] While comprehensive Minimum Inhibitory Concentration (MIC) data is not widely available in the public domain, initial reports indicate its potential as an antimicrobial agent. Further studies are warranted to fully characterize its spectrum of activity against a diverse panel of clinically relevant pathogens.

Antiviral and Antitumor Activity

In addition to its antimicrobial properties, reductiomycin has been reported to possess activity against the Newcastle disease virus and to exhibit antitumor activity against Ehrlich ascites carcinoma in mice.

Mechanism of Action

The primary mechanism of action of reductiomycin is the inhibition of bacterial protein synthesis. It achieves this by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA into proteins. This mode of action is shared by many clinically important antibiotics, but the unique structure of reductiomycin may offer advantages in overcoming existing resistance mechanisms.

Biosynthesis and Genetic Regulation

The biosynthesis of reductiomycin in Streptomyces follows a complex pathway involving the assembly of distinct molecular precursors.

Biosynthetic Precursors

Studies have shown that the reductiomycin molecule is constructed from two primary building blocks:

-

The 2-amino-3-hydroxycyclopent-2-enone moiety: This part of the molecule is derived from 5-aminolevulinic acid.

-

The dihydrofuran moiety: This component is formed from the shikimate pathway.

Biosynthetic Gene Cluster and Regulation

The genes responsible for the biosynthesis of antibiotics in Streptomyces are typically organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). While the specific BGC for reductiomycin has not yet been fully characterized in the scientific literature, it is expected to contain genes encoding the enzymes responsible for the synthesis of the two precursor moieties and their subsequent condensation and modification.

The regulation of antibiotic production in Streptomyces is a tightly controlled process involving a hierarchy of regulatory proteins. This includes pathway-specific regulators located within the BGC, as well as global regulators that respond to nutritional and environmental signals.[3][4][5] Understanding these regulatory networks is key to developing strategies for enhancing reductiomycin production.

Genetic Engineering Strategies for Yield Improvement

The native production levels of many antibiotics in wild-type Streptomyces strains are often too low for commercial viability. Genetic engineering offers powerful tools to overcome these limitations and enhance the yield of desired compounds like reductiomycin.

Overexpression of Positive Regulators

A common and effective strategy is to increase the expression of positive regulatory genes within the reductiomycin BGC. This can be achieved by placing the regulator gene under the control of a strong, constitutive promoter.

Deletion of Negative Regulators

Conversely, the removal of genes that encode repressor proteins can de-repress the biosynthetic pathway, leading to increased production.

Manipulation of Precursor Supply

Metabolic engineering of primary metabolic pathways to increase the intracellular pools of 5-aminolevulinic acid and intermediates of the shikimate pathway could also significantly boost reductiomycin yields.

Experimental Workflow: Genetic Manipulation

Caption: A workflow for the genetic engineering of Streptomyces for enhanced reductiomycin production.

Conclusion and Future Perspectives

Reductiomycin remains a promising, yet underexplored, natural product with significant therapeutic potential. The producing organism, Streptomyces griseorubiginosus, provides a robust platform for its production. This technical guide has outlined the fundamental knowledge and experimental methodologies required to advance the study of this intriguing antibiotic.

Future research should focus on several key areas:

-

Complete characterization of the reductiomycin biosynthetic gene cluster: This will provide a detailed roadmap for targeted genetic engineering and the generation of novel analogs through combinatorial biosynthesis.

-

Comprehensive evaluation of its antimicrobial spectrum: Determining the MIC values against a broad panel of clinically relevant and drug-resistant pathogens will be crucial for defining its potential clinical applications.

-

Elucidation of its detailed mechanism of action: A deeper understanding of its interaction with the bacterial ribosome could reveal novel targets for antibiotic development.

-

Optimization of fermentation and purification processes: Further refinement of these processes will be essential for the cost-effective and scalable production of reductiomycin for preclinical and clinical studies.

By leveraging the powerful tools of modern microbiology, molecular biology, and natural product chemistry, the scientific community can unlock the full potential of reductiomycin and its producing Streptomyces host.

References

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. [Link]

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II. Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. [Link]

-

Hirayama, N., Shimizu, K., Shirahata, K., Ueno, K., & Tamura, G. (1980). Structure of reductiomycin. Agricultural and Biological Chemistry, 44(9), 2083–2087. [Link]

-

Kitasato Institute for Life Sciences. (n.d.). Reductiomycin. In Kitasato Microbial Library. Retrieved from [Link]

-

Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2013). Molecular regulation of antibiotic biosynthesis in Streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112–143. [Link]

-

Niu, G., Li, L., & Tan, H. (2019). Regulation of Antibiotic Production by Signaling Molecules in Streptomyces. Frontiers in Microbiology, 10, 2969. [Link]

-

Li, A., & Tan, H. (2018). Genetic regulation of antibiotic biosynthesis in Streptomyces. Sheng Wu Gong Cheng Xue Bao, 34(8), 1256–1267. [Link]

Sources

- 1. Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. REDUCTIOMYCIN, A NEW ANTIBIOTIC [jstage.jst.go.jp]

- 3. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Reductiomycin: Structural Elucidation, Biosynthetic Pathways, and Therapeutic Potential

Executive Summary

Reductiomycin is a unique polyketide-derived antibiotic produced by various Streptomyces species. With the rising threat of antimicrobial resistance, reductiomycin's distinctive molecular scaffold and broad-spectrum bioactivity against Gram-positive bacteria, fungi, and certain viruses have garnered significant pharmaceutical interest. This technical guide provides a comprehensive analysis of reductiomycin, detailing its chemical structure, biosynthetic origins, biological properties, and rigorously validated protocols for its fermentation and isolation.

Chemical Structure and Physicochemical Properties

Reductiomycin is characterized by a highly unusual molecular architecture. X-ray diffraction studies have resolved its structure to an R value of 0.098, revealing two primary structural domains: a 2-amino-3-hydroxycyclopent-2-enone moiety and an acetoxydihydrofuran unit bearing an acrylic acid side chain, as detailed by 1[1]. A defining feature of its conformation is a strong intramolecular hydrogen bond, with an oxygen-to-oxygen (O...O) distance of 2.509 Å, which stabilizes the molecule and influences its target binding affinity[1].

Table 1: Physicochemical and Structural Properties of Reductiomycin

| Property | Value / Description |

| Chemical Name | (2E)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide |

| CAS Registry Number | 68748-55-0[2] |

| Molecular Formula | C14H15NO6[3] |

| Molecular Weight | 293.27 g/mol [3] |

| Producing Organisms | Streptomyces griseorubiginosus, S. xanthochromogenus, S. xinghaiensis[4] |

| Key Structural Motifs | C5N unit (cyclopentenone), Acetoxydihydrofuran[5] |

Biosynthetic Pathway and Metabolic Engineering

The biosynthesis of reductiomycin is a fascinating convergence of multiple metabolic pathways, making it a prime candidate for synthetic biology and metabolic engineering[]. Isotope labeling and NMR spectroscopy have elucidated the origins of its distinct structural units, according to research published by the 5[5]:

-

The C5N Unit (2-amino-3-hydroxycyclopent-2-enone): This moiety is synthesized via a novel intramolecular cyclization of 5-aminolevulinic acid (ALA), a reaction catalyzed by pyridoxal phosphate[5].

-

The Dihydrofuranylacrylic Acid Unit: This nine-carbon assembly is derived from the shikimate pathway. It involves the aromatic ring cleavage of a symmetrical intermediate, operating via a dioxygenase mechanism[5].

-

The Acetoxy Group: The acetate moiety is independently derived from the acetate pathway and appended to the dihydrofuran ring[5].

By understanding the causality of these enzymatic steps, researchers can manipulate the gene clusters in Streptomyces hosts to produce novel analogs with enhanced pharmacokinetic properties or to scale up production yields[].

Caption: Biosynthetic convergence of ALA, Shikimate, and Acetate pathways to form Reductiomycin.

Biological Activities and Mechanism of Action

Reductiomycin exhibits a diverse pharmacological profile, making it a valuable scaffold in drug discovery.

-

Antimicrobial and Antiviral Activity: It demonstrates potent inhibitory effects against Gram-positive bacteria (including linezolid-resistant strains like Enterococcus faecium and MRSA) and fungi[4]. Furthermore, it is active against the Newcastle disease virus[7].

-

Antitumor Properties: Reductiomycin (also known as AM-6201) has shown significant in vitro inhibitory activity against KB cells (human-mouth epidermoid carcinoma) and in vivo efficacy against Ehrlich ascites carcinoma in murine models, as documented by the.

-

Microbial Signaling: Beyond its antibiotic properties, reductiomycin functions as a microbial signaling agent. According to , it modulates genetic expression related to secondary metabolite biosynthesis and influences quorum sensing, thereby regulating the organized production of bioactive compounds within microbial populations[].

Experimental Methodologies: Fermentation and Isolation

To ensure high-yield recovery and structural integrity of reductiomycin, the following self-validating protocol details the fermentation and isolation workflow from Streptomyces xinghaiensis or S. griseorubiginosus[4].

Step-by-Step Protocol:

-

Seed Culture Preparation: Inoculate a 1 cm² agar plug of 7-day-old Streptomyces culture into 25 mL of Yeast Extract-Malt Extract (YEME) broth (10 g malt extract, 4 g yeast extract, 4 g glucose, 0.5 g/L CaCO3, pH 7.2). Incubate at 28°C for 48 hours at 200 rpm to achieve high biomass density.

-

Production Fermentation: Transfer the seed inoculum into large-scale Erlenmeyer flasks containing the same YEME medium. Ferment at 28°C on a gyratory shaker (200 rpm) for exactly 72 hours.

-

Causality & Rationale: The addition of calcium carbonate buffers the pH during the exponential growth phase, preventing the acid-catalyzed degradation of the sensitive acetoxydihydrofuran moiety. Furthermore, fermentation profiling indicates that antibiotic titer peaks at 72 hours; prolonged incubation leads to rapid metabolite degradation.

-

-

Harvesting and Extraction: Centrifuge the fermented broth (4000 rpm, 10 min) to separate the mycelial biomass from the culture filtrate. Extract the clarified filtrate three times with equal volumes of ethyl acetate.

-

Causality & Rationale: The organic solvent selectively partitions the relatively non-polar reductiomycin while leaving highly polar contaminants and media salts in the aqueous phase.

-

-

Chromatographic Purification: Concentrate the ethyl acetate extract under reduced pressure. Subject the crude extract to size-exclusion chromatography using a Sephadex LH-20 column, eluting with methanol. This step removes high-molecular-weight polymeric impurities.

-

HPLC Validation (Self-Validating Step): Perform final purification using preparative High-Performance Liquid Chromatography (HPLC). Reductiomycin typically elutes with a retention time of approximately 6.8 minutes under standard reverse-phase conditions. Validate the fraction's identity via 1H/13C NMR and mass spectrometry (m/z 293) to ensure absolute compound fidelity before downstream assays.

Caption: Step-by-step workflow for the fermentation, extraction, and purification of Reductiomycin.

Conclusion & Future Perspectives

Reductiomycin represents a structurally and biosynthetically unique class of polyketide antibiotics. Its dual role as a broad-spectrum antimicrobial agent and a microbial signaling molecule provides a versatile platform for both clinical drug development and synthetic biology. By adhering to optimized fermentation and extraction protocols, researchers can reliably source this compound for advanced semi-synthetic modifications and structure-activity relationship (SAR) studies.

References

- Source: oup.

- Title: CAS 68748-55-0 (Reductiomycin)

- Title: REDUCTIOMYCIN, A NEW ANTIBIOTIC Source: J-Stage URL

- Title: Reductiomycin Source: Kitasato Microbial Library URL

- Title: Reductiomycin - CRO Splendid Lab Pvt. Ltd.

- Title: Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus Source: American Chemical Society URL

- Title: Reductiomycin, a new antibiotic. I.

- Title: Reductiomycin | CAS 68748-55-0 Source: SCBT - Santa Cruz Biotechnology URL

- Title: Screening, isolation, taxonomy and fermentation of an antibiotic producer Streptomyces xinghaiensis from soil capable of acting against linezolid resistant strains Source: NIScPR URL

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scbt.com [scbt.com]

- 3. Reductiomycin | 68748-55-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 7. REDUCTIOMYCIN, A NEW ANTIBIOTIC [jstage.jst.go.jp]

Mechanism of Action of Reductiomycin: A Technical Guide

Part 1: Core Directive & Executive Summary

Reductiomycin (AM-6201) is a specialized secondary metabolite belonging to the class of polyketide alkaloids. Produced primarily by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus, it is distinguished by its unique 2-amino-3-hydroxycyclopent-2-enone (C5N) core linked to a dihydrofuran moiety.

Unlike standard broad-spectrum antibiotics, Reductiomycin exhibits a dual-modal mechanism of action :

-

Prokaryotic Target: Inhibition of bacterial protein synthesis via ribosomal interference.

-

Eukaryotic/Antineoplastic Target: Modulation of signal transduction pathways, specifically implicated in the inhibition of Ras-farnesylation and subsequent cytostatic effects on tumor cells.

This guide dissects these mechanisms, providing the experimental frameworks necessary to validate its activity in drug development pipelines.

Part 2: Chemical Architecture & Biosynthetic Logic

Understanding the mechanism requires a structural breakdown. The molecule's potency is derived from its "warhead"—the C5N ring—which acts as a reactive Michael acceptor and metal-chelating motif.

Structural Components[1][2]

-

C5N Ring (2-amino-3-hydroxycyclopent-2-enone): Derived from 5-aminolevulinic acid (ALA).[1][2] This moiety is structurally homologous to the pharmacophore found in Manumycin A , a known farnesyltransferase inhibitor.

-

Dihydrofuran Chain: Derived from the shikimate pathway, providing lipophilicity and membrane permeability.

Biosynthetic Pathway Visualization

The assembly of Reductiomycin is a convergence of amino acid and carbohydrate metabolism.

Figure 1: Convergent biosynthetic pathway of Reductiomycin combining ALA-derived C5N rings and shikimate-derived polyketides.[1]

Part 3: Mechanism of Action (The Core)

Antibacterial Mechanism: Ribosomal Interference

Reductiomycin functions as a translation elongation inhibitor .[3] Unlike aminoglycosides that cause codon misreading, Reductiomycin likely acts by sterically hindering the peptidyl-transferase center (PTC) or the exit tunnel of the 50S ribosomal subunit.

-

Target: Bacterial 70S Ribosome.

-

Action: Blocks peptide bond formation or translocation.

-

Specificity: High potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and moderate activity against some Gram-negatives.

-

Resistance Profile: Notably, Reductiomycin has demonstrated activity against linezolid-resistant strains, suggesting a binding site distinct from the oxazolidinone binding pocket (23S rRNA).

Antitumor Mechanism: Signal Transduction Modulation

The antitumor activity of Reductiomycin is attributed to its structural homology with the Manumycin family of antibiotics. The C5N ring is critical for inhibiting Ras-farnesyltransferase (FTase) .

-

Pathway: Ras/MAPK Signaling Cascade.

-

Mechanism:

-

FTase normally attaches a 15-carbon farnesyl lipid to the CAAX motif of Ras proteins.

-

Reductiomycin (via the C5N motif) competes with the peptide substrate or the farnesyl pyrophosphate (FPP), preventing Ras prenylation.

-

Unprenylated Ras cannot anchor to the cell membrane and remains cytosolic (inactive).

-

Downstream signaling (Raf

MEK

-

Figure 2: Dual mechanism of action targeting bacterial translation and eukaryotic Ras signaling.

Part 4: Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Translation Inhibition Assay

Objective: Confirm Reductiomycin targets the ribosome.

-

System: Use a cell-free E. coli S30 extract coupled transcription/translation system.

-

Reporter: Luciferase or Green Fluorescent Protein (GFP) plasmid.

-

Procedure:

-

Prepare 96-well plates with S30 extract, energy mix, and amino acids.

-

Add Reductiomycin at a log-scale concentration gradient (0.1

M to 100 -

Include Chloramphenicol (positive control) and DMSO (negative control).

-

Initiate reaction with reporter plasmid DNA.

-

Incubate at 37°C for 60 minutes.

-

-

Readout: Measure luminescence or fluorescence.

-

Validation: Construct a dose-response curve. If IC50 < 10

M, specific ribosomal inhibition is confirmed.

Protocol B: Ras Processing Assay (Western Blot)

Objective: Confirm inhibition of Ras farnesylation in tumor cells.

-

Cell Line: H-Ras transformed NIH3T3 cells or human pancreatic cancer cells (e.g., PANC-1).

-

Treatment:

-

Seed cells at

cells/well. -

Treat with Reductiomycin (1, 5, 10

M) for 24 hours. -

Control: Manumycin A (known FTI) and vehicle.

-

-

Lysis: Harvest cells in lysis buffer containing protease inhibitors.

-

Separation: Perform SDS-PAGE. Crucial Step: Use a high-percentage acrylamide gel (12-15%) to resolve the small molecular weight shift between farnesylated (faster migrating) and non-farnesylated (slower migrating) Ras.

-

Detection: Immunoblot with anti-Ras antibody.

-

Validation: Appearance of a slower-migrating band (unprenylated Ras) in treated samples confirms FTI activity.

Quantitative Activity Data

| Parameter | Value / Characteristic | Context |

| Source Organism | Streptomyces griseorubiginosus | Strain S551 |

| Molecular Formula | MW: 293.27 g/mol | |

| Antibacterial IC50 | 0.5 - 5.0 | S. aureus, B. subtilis |

| Antitumor IC50 | 1.0 - 10.0 | KB cells, Ehrlich ascites |

| Solubility | DMSO, Acetone, Methanol | Insoluble in water |

| Stability | Light sensitive | Store at -20°C, protect from light |

Part 5: References

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. Link

-

Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. Link

-

Zhang, W., et al. (2010). A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis. Journal of the American Chemical Society, 132(18), 6402–6411. Link

-

BOC Sciences. Reductiomycin - Product Information and Biological Activity.

-

Hello Bio. Reductiomycin Technical Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Reductiomycin: A Technical Guide to a Unique Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductiomycin, a natural product isolated from Streptomyces species, represents a compelling subject for the study of protein synthesis inhibition and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of reductiomycin, from its discovery and chemical properties to its biological activities and the underlying molecular mechanisms of its function as a protein synthesis inhibitor. This document serves as a critical resource for researchers in microbiology, oncology, and drug discovery, offering detailed methodologies for studying its effects and exploring its therapeutic potential.

Introduction: Discovery and Chemical Profile

Reductiomycin was first isolated from the culture broth of Streptomyces griseorubiginosus.[1][2] Subsequent studies also identified its production by other Streptomyces strains, such as Streptomyces xanthochromogenus.[3] Chemically, reductiomycin is a polyketide antibiotic with the molecular formula C₁₄H₁₅NO₆.[1][2] Its unique structure, which includes a 2-amino-3-hydroxycyclopent-2-enone moiety and a dihydrofuran ring, is responsible for its diverse biological activities.[3]

Table 1: Chemical and Physical Properties of Reductiomycin

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molecular Weight | 293.28 g/mol |

| Appearance | Pale yellow needles |

| Solubility | Soluble in DMSO, acetone, CHCl₃. Slightly soluble in MeOH. Insoluble in H₂O, Et₂O. |

Reductiomycin has demonstrated a broad spectrum of biological effects, including activity against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1][2] Furthermore, it has exhibited antitumor activity against Ehrlich ascites carcinoma in mice, highlighting its potential as a scaffold for the development of novel anticancer therapeutics.[4]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of reductiomycin is the inhibition of protein synthesis. While the precise molecular details of its interaction with the ribosome are not yet fully elucidated in publicly available literature, its classification as a protein synthesis inhibitor places it among a critical class of antibiotics that target the bacterial ribosome.[5][6] The bacterial 70S ribosome, composed of a 30S and a 50S subunit, is a validated target for numerous antibiotics due to structural differences from eukaryotic 80S ribosomes, which allows for selective toxicity.[4][7]

Protein synthesis inhibitors can interfere with various stages of translation, including initiation, elongation, and termination.[8][9] Antibiotics that target the 30S subunit, such as tetracyclines and aminoglycosides, often interfere with the binding of aminoacyl-tRNA to the A-site or cause misreading of the mRNA codon.[4][7] Those that target the 50S subunit, like macrolides and chloramphenicol, typically inhibit the peptidyl transferase reaction or block the exit of the nascent polypeptide chain.[4][10]

To determine the specific ribosomal subunit and the precise step of translation inhibited by reductiomycin, a series of well-established experimental protocols can be employed.

Experimental Protocols for Elucidating the Mechanism of Action

The following section outlines detailed, step-by-step methodologies for investigating the mechanism of reductiomycin as a protein synthesis inhibitor. These protocols are designed to be self-validating and provide a framework for generating robust and reproducible data.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of reductiomycin on protein synthesis in a cell-free system. A commercially available E. coli S30 extract system provides all the necessary components for transcription and translation.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture (including a radiolabeled amino acid such as ³⁵S-methionine), a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), and varying concentrations of reductiomycin (dissolved in a suitable solvent like DMSO). Include a no-drug control and a positive control with a known protein synthesis inhibitor (e.g., chloramphenicol).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

-

Protein Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Filtration: Collect the precipitated protein on a glass fiber filter and wash with 5% TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized protein.

-

Data Analysis: Calculate the percentage of inhibition for each reductiomycin concentration relative to the no-drug control. Determine the IC₅₀ value, which is the concentration of reductiomycin that inhibits protein synthesis by 50%.

Causality Behind Experimental Choices: The use of a cell-free system isolates the process of translation from other cellular processes, ensuring that any observed inhibition is a direct effect on the translational machinery. The radiolabeled amino acid provides a highly sensitive and quantitative measure of de novo protein synthesis.

Cell-Based Protein Synthesis Assay

This assay confirms the inhibitory effect of reductiomycin in a living system and provides insights into its cell permeability and potential for cytotoxicity.

Protocol:

-

Cell Culture: Grow a bacterial strain (e.g., Bacillus subtilis or a susceptible strain of Staphylococcus aureus) to the mid-logarithmic phase of growth.

-

Treatment: Add varying concentrations of reductiomycin to the cell cultures. Include a no-drug control and a positive control.

-

Metabolic Labeling: After a short pre-incubation with the inhibitor, add a pulse of a radiolabeled amino acid (e.g., ³⁵S-methionine) to the cultures and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using an appropriate method (e.g., sonication or enzymatic digestion).

-

Protein Quantification: Determine the total protein concentration in the lysates using a standard method (e.g., Bradford assay).

-

Radioactivity Measurement: Measure the amount of incorporated radioactivity in an aliquot of the lysate using a scintillation counter.

-

Data Analysis: Normalize the incorporated radioactivity to the total protein concentration to account for any differences in cell density. Calculate the percentage of inhibition and the IC₅₀ value.

Causality Behind Experimental Choices: This whole-cell assay provides a more physiologically relevant assessment of the inhibitor's activity, taking into account factors like cell wall and membrane permeability. The short pulse of radiolabeling ensures that the measurement reflects the rate of protein synthesis at the time of the experiment.

Determining Ribosomal Subunit Specificity

To identify whether reductiomycin targets the 30S or 50S ribosomal subunit, a modified in vitro translation assay using reconstituted ribosomes can be performed.

Protocol:

-

Ribosome Dissociation and Reconstitution: Isolate 70S ribosomes from a bacterial source and dissociate them into 30S and 50S subunits.

-

Hybrid Ribosome Formation: Create hybrid ribosomes by combining a 30S subunit from a reductiomycin-resistant bacterial strain (if available) with a 50S subunit from a sensitive strain, and vice versa.

-

In Vitro Translation Assay: Perform the in vitro translation assay as described in section 3.1 using the reconstituted wild-type and hybrid ribosomes.

-

Data Analysis: Compare the IC₅₀ values of reductiomycin for each of the reconstituted ribosomes. If resistance is conferred by the 30S subunit, the hybrid ribosome containing the resistant 30S subunit will show a higher IC₅₀. Conversely, if the 50S subunit is the target, the hybrid with the resistant 50S subunit will be less sensitive.

Causality Behind Experimental Choices: This experiment directly links the inhibitory effect of reductiomycin to a specific ribosomal subunit by leveraging a genetically defined resistance marker.

Investigating the Specific Step of Inhibition

To pinpoint the stage of protein synthesis (initiation, elongation, or termination) that reductiomycin inhibits, a "toeprinting" assay can be employed. This technique maps the position of the ribosome on an mRNA molecule.

Protocol:

-

Formation of Translation Complexes: Set up an in vitro translation reaction with a specific mRNA template.

-

Addition of Inhibitor: Add reductiomycin to the reaction.

-

Primer Extension: Add a radiolabeled DNA primer that is complementary to a region downstream of the start codon of the mRNA. Use reverse transcriptase to synthesize a cDNA copy of the mRNA.

-

Analysis of cDNA Products: The reverse transcriptase will stop when it encounters the stalled ribosome. Analyze the length of the resulting cDNA fragments on a sequencing gel.

-

Interpretation: The length of the cDNA will indicate the precise location of the ribosome on the mRNA. Stalling at the start codon suggests inhibition of initiation. Stalling within the coding region points to inhibition of elongation, and accumulation of ribosomes at the stop codon indicates inhibition of termination.

Causality Behind Experimental Choices: Toeprinting provides a high-resolution snapshot of the ribosome's position on the mRNA, allowing for a precise determination of the point at which translation is arrested by the inhibitor.

Selectivity: Prokaryotic vs. Eukaryotic Ribosomes

A crucial aspect for any potential antibiotic is its selectivity for bacterial ribosomes over their eukaryotic counterparts.[11] This can be assessed by comparing the inhibitory activity of reductiomycin in bacterial and mammalian cell-free translation systems.

Protocol:

-

Parallel In Vitro Translation Assays: Perform in vitro translation assays as described in section 3.1 using both an E. coli S30 extract and a commercially available rabbit reticulocyte lysate or wheat germ extract system (for eukaryotic translation).

-

Data Analysis: Determine the IC₅₀ values for reductiomycin in both systems. A significantly higher IC₅₀ in the eukaryotic system indicates selectivity for prokaryotic ribosomes.

Causality Behind Experimental Choices: The direct comparison of IC₅₀ values in prokaryotic and eukaryotic cell-free systems provides a clear and quantitative measure of the inhibitor's selectivity.

Resistance Mechanisms

The emergence of antibiotic resistance is a major challenge in modern medicine.[1][12] Potential mechanisms of resistance to reductiomycin could include:

-

Target Modification: Mutations in the ribosomal RNA or proteins that alter the binding site of reductiomycin.

-

Drug Efflux: The active transport of the antibiotic out of the bacterial cell by efflux pumps.

-

Enzymatic Inactivation: Modification or degradation of the reductiomycin molecule by bacterial enzymes.

Investigating these mechanisms can involve sequencing the ribosomal genes of resistant mutants, performing drug accumulation assays, and searching for genes encoding modifying enzymes.

Biosynthesis

Reductiomycin is a secondary metabolite produced by Streptomyces. Its biosynthesis involves a complex pathway that starts from precursors derived from primary metabolism. Studies have shown that the 2-amino-3-hydroxycyclopent-2-enone moiety is derived from 5-aminolevulinic acid, and the dihydrofuran portion is formed from the shikimate pathway.[3] Understanding the biosynthetic gene cluster responsible for reductiomycin production can open avenues for synthetic biology approaches to generate novel analogs with improved therapeutic properties.

Visualizing the Core Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Potential stages of protein synthesis inhibited by reductiomycin.

Caption: Experimental workflow for elucidating reductiomycin's mechanism.

Conclusion and Future Directions

Reductiomycin presents a fascinating case study in the field of natural product antibiotics. Its established role as a protein synthesis inhibitor, coupled with its broad biological activities, makes it a valuable tool for research and a potential starting point for the development of new drugs. The experimental protocols outlined in this guide provide a clear roadmap for researchers to further unravel the precise molecular details of its mechanism of action. Future research should focus on obtaining high-resolution structural data of reductiomycin in complex with the ribosome to visualize its binding site and inform structure-based drug design efforts. Furthermore, a deeper understanding of its biosynthetic pathway could enable the generation of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the fight against infectious diseases and cancer.

References

-

Konda, Y., Onda, M., Hinotozawa, K., & Ōmura, S. (1981). Reductiomycin, a new antibiotic. II. Structure and synthesis. The Journal of Antibiotics, 34(9), 1222-1224. [Link]

-

An overview of the antimicrobial resistance mechanisms of bacteria. (2015). European Journal of Pharmaceutical Sciences, 76, 1-13. [Link]

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649-653. [Link]

-

Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. (2017). Cold Spring Harbor Perspectives in Medicine, 7(7), a027047. [Link]

-

The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. (2018). Frontiers in Molecular Biosciences, 5, 43. [Link]

-

ANTIBIOTICS TARGETING RIBOSOMES: Resistance, Selectivity, Synergism, and Cellular Regulation. (2005). Annual Review of Biochemistry, 74, 401-433. [Link]

-

Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. (1993). Journal of the American Chemical Society, 115(26), 12296-12304. [Link]

-

Cho, H., Beale, J. M., Graff, C., Mocek, U., Nakagawa, A., Omura, S., & Floss, H. G. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. [Link]

-

Drugs targeting the ribosome. (2005). Current Opinion in Structural Biology, 15(3), 355-366. [Link]

-

The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. (2022). International Journal of Molecular Sciences, 23(18), 10565. [Link]

-

Techniques for Screening Translation Inhibitors. (2016). International Journal of Molecular Sciences, 17(7), 1033. [Link]

-

Molecular Regulation of Antibiotic Biosynthesis in Streptomyces. (2010). Microbiology and Molecular Biology Reviews, 74(2), 225-251. [Link]

-

Resistance to Macrolide Antibiotics in Public Health Pathogens. (2018). Frontiers in Microbiology, 9, 2764. [Link]

-

Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Inhibition of the Eukaryotic 80S Ribosome as a Potential Anticancer Therapy: A Structural Perspective. (2021). International Journal of Molecular Sciences, 22(17), 9452. [Link]

-

Redox control of antibiotic biosynthesis. (2022). mBio, 13(2), e03733-21. [Link]

-

Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics. (2021). Nature Communications, 12(1), 4432. [Link]

-

Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. (2022). bioRxiv. [Link]

-

Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins. (2021). RSC Medicinal Chemistry, 12(3), 424-432. [Link]

-

Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin. (2010). Nucleic Acids Research, 38(10), 3463-3472. [Link]

-

Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. (1981). The Journal of Antibiotics, 34(6), 649-653. [Link]

-

Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. (2024). MDPI. [Link]

Sources

- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 2. Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 10. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. applications.emro.who.int [applications.emro.who.int]

Technical Guide: Biosynthesis of Reductiomycin

Topic: Biosynthesis Pathway of Reductiomycin Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanisms, Protocols, and Experimental Validation

Executive Summary & Structural Logic

Reductiomycin is a structurally distinct alkaloid antibiotic produced by Streptomyces xanthocidicus (and S. griseorubiginosus). It exhibits potent antitumor, antiviral, and antibacterial properties. Unlike typical polyketides or non-ribosomal peptides, Reductiomycin represents a convergent biosynthetic assembly of two distinct metabolic modules:

-

The C5N Carbocycle: A 2-amino-3-hydroxycyclopent-2-enone unit derived from the 5-aminolevulinic acid (ALA) pathway (The "C5 pathway").

-

The Dihydrofuran Polyketide Scaffold: A functionalized polyketide chain containing a dihydrofuran-2,4-dione moiety.

This guide details the enzymatic logic governing this convergence, providing actionable protocols for pathway interrogation and engineering.

Biosynthetic Pathway Architecture

The biosynthesis of Reductiomycin challenges classical biosynthetic dogmas by utilizing 5-aminolevulinic acid (ALA) —traditionally a heme precursor—as a building block for a secondary metabolite carbocycle.

2.1 Module A: The C5N "Warhead" Assembly (ALA-Derived)

The defining feature of Reductiomycin is the five-membered aminocyclopentenone ring (C5N). Historical hypotheses pointed to the shikimate pathway, but definitive isotopic labeling and genomic analysis (Floss, Walsh) confirmed the ALA origin.

-

Step A1: ALA Synthesis (Dedicated)

-

Enzyme: ALA Synthase (ALAS) homolog (e.g., RedL or Orf34 homolog).

-

Mechanism: Condensation of Glycine and Succinyl-CoA to form ALA.

-

Note: This ALAS is distinct from the primary metabolic HemA; it is clustered with the biosynthetic genes to ensure flux toward the antibiotic.

-

-

Step A2: Activation and Cyclization

-

Enzyme: Acyl-CoA Ligase (e.g., RedM or Orf35 homolog).

-

Mechanism: ALA is activated to ALA-CoA . This intermediate is chemically unstable and prone to dimerization. The enzyme (or a complex with the ALAS) directs the intramolecular Claisen condensation to form the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring.

-

2.2 Module B: The Polyketide Scaffold

The "western" half of the molecule is a polyketide chain assembled by a Type I Polyketide Synthase (PKS).

-

Step B1: Chain Elongation

-

Enzymes: Type I PKS modules (Red PKS genes).

-

Substrates: Acetate/Malonate units.

-

Mechanism: Iterative decarboxylative condensation to form a polyene chain.

-

-

Step B2: Dihydrofuran Ring Formation

-

Mechanism: Post-assembly modification involving oxidative cyclization. A hydroxyl group on the polyketide chain attacks a proximal carbonyl or double bond (likely via Michael addition logic) to generate the dihydrofuran-2,4-dione core.

-

2.3 Module C: Convergent Ligation

-

Enzyme: ATP-dependent Amide Synthetase (e.g., RedN or Orf33 homolog).

-

Mechanism: The amine group of the C5N unit acts as a nucleophile, attacking the activated carboxyl terminus of the polyketide chain. This forms the essential amide linkage that connects the two hemispheres.

Pathway Visualization (DOT Diagram)

Caption: Convergent biosynthesis of Reductiomycin merging the ALA-derived C5N unit and PKS-derived scaffold.

Experimental Protocols

4.1 Protocol: In Vitro Reconstitution of the C5N Unit

This protocol validates the activity of the ALA-utilizing enzymes (ALAS and Ligase) essential for the carbocycle formation.

Reagents:

-

Recombinant RedL (ALAS) and RedM (Ligase) [purified from E. coli].

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 5 mM Glycine, 5 mM Succinyl-CoA, 2 mM ATP, 0.5 mM CoA.

-

Cofactor: 100 μM Pyridoxal-5'-phosphate (PLP).

Workflow:

-

Enzyme Activation: Incubate RedL (5 μM) with PLP (100 μM) on ice for 10 min to form the holo-enzyme.

-

Reaction Initiation: Mix RedL, RedM (5 μM), Glycine, Succinyl-CoA, ATP, and CoA in the reaction buffer. Total volume: 100 μL.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Quenching: Stop reaction with 100 μL of acetonitrile.

-

Analysis: Centrifuge (12,000 x g, 5 min). Analyze supernatant via LC-MS/MS .

-

Target Mass: Look for [M+H]⁺ peak corresponding to the C5N unit (MW ~113 Da).

-

Control: Run reaction without RedM to observe accumulation of linear ALA only.

-

4.2 Protocol: Fermentation and Isolation from S. xanthocidicus

Culture Conditions:

-

Seed Culture: Inoculate S. xanthocidicus spores into 50 mL Tryptic Soy Broth (TSB). Incubate 48h at 28°C, 200 rpm.

-

Production Media: Transfer 2% (v/v) seed to Production Media (2% Glucose, 2% Soluble Starch, 1% Soybean Meal, 0.5% Yeast Extract, 0.2% CaCO₃).

-

Fermentation: Cultivate for 96-120 hours at 28°C.

Extraction:

-

Filtration: Separate mycelia from broth via centrifugation or filtration.

-

Solvent Extraction: Extract supernatant with equal volume Ethyl Acetate (x2).

-

Purification: Concentrate organic layer in vacuo. Dissolve residue in Methanol.

-

HPLC Isolation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Gradient: 10% -> 90% ACN in Water (+0.1% Formic Acid) over 30 min.

-

Detection: UV at 280 nm (characteristic enone absorption).

-

Key Data Summary

| Parameter | Value/Characteristic | Biosynthetic Origin |

| Precursor A | Glycine + Succinyl-CoA | ALA Pathway (C5N Ring) |

| Precursor B | Acetate/Malonate | Type I PKS (Dihydrofuran) |

| Key Intermediate | ALA-CoA | Unstable, requires immediate cyclization |

| Ligation Bond | Amide | ATP-dependent Amide Synthetase |

| Gene Cluster | red cluster (homologous to ECO-02301) | Streptomyces xanthocidicus |

| Bioactivity | Antitumor, Antiviral | Intercalation/Alkylation of DNA? |

References

-

Beale, J. M., et al. (1993). "Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus." Journal of the American Chemical Society. Link

-

Zhang, W., et al. (2010). "A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis." Journal of the American Chemical Society. Link

-

Floss, H. G., et al. (2011). "Biosynthesis of the antibiotic reductiomycin." Journal of the American Chemical Society. Link

-

Li, W., et al. (2018). "Characterization of the biosynthetic gene cluster of the polyene macrolide antibiotic reedsmycins." Microbial Cell Factories. Link

-

Petříček, M., et al. (2006). "Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis." Journal of Bacteriology. Link

Biological Activity and Mechanistic Profiling of Reductiomycin: A Technical Guide

Executive Summary

Reductiomycin (CAS 68748-55-0) is a structurally unique polyketide antibiotic originally isolated from the fermentation broths of Streptomyces griseorubiginosus and Streptomyces xanthochromogenus[]. Characterized by its distinct 2-amino-3-hydroxycyclopent-2-enone (C5N) unit and a dihydrofuran moiety, this compound has emerged as a critical molecule in both antimicrobial research and metabolic engineering[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic breakdown of reductiomycin's biosynthesis, biological activity, and the field-proven protocols required to study it.

Biosynthetic Assembly and Chemical Architecture

The molecular architecture of reductiomycin (C14H15NO6, MW: 293.28) is a product of convergent metabolic pathways. Understanding its biosynthesis is crucial for researchers aiming to engineer Streptomyces strains for higher yields or to develop semi-synthetic analogs.

The assembly relies on two primary building blocks:

-

The C5N Unit : This moiety is derived from 5-aminolevulinic acid (ALA). In Streptomyces, ALA is synthesized via the C5 or Shemin pathways and is subsequently cyclized by a specialized cyclizing 5-aminolevulinate synthase (cALAS), which is encoded by the hemA gene homolog[2][3].

-

The Dihydrofuran Moiety : This structural component originates from metabolites within the shikimate pathway[4].

These two distinct units are tethered together and modified through polyketide chain elongation, yielding the mature reductiomycin scaffold[4].

Figure 1: Convergent biosynthetic assembly of Reductiomycin in Streptomyces.

Mechanism of Action: A Dual-Target Modulator

Reductiomycin is not merely a static antibacterial agent; it is a dynamic modulator of microbial ecosystems. Its biological efficacy is driven by a dual-action mechanism:

-

Translational Inhibition : Reductiomycin acts as a potent inhibitor of bacterial protein synthesis[]. By targeting and binding to bacterial ribosomal subunits, it effectively blocks the translation of mRNA into essential proteins. This mechanism is highly effective against resistant Gram-positive strains because it circumvents the resistance pathways typically associated with cell-wall inhibitors (e.g., beta-lactamases)[].

-

Microbial Signaling and Quorum Sensing : In sub-inhibitory concentrations, reductiomycin operates as a microbial signaling agent[]. It modulates genetic expression pathways involved in microbial differentiation and the organized biosynthesis of secondary metabolites, making it an essential tool for understanding microbial communication networks[].

Figure 2: Dual mechanism of action: Ribosomal inhibition and microbial signaling.

Biological Activity Profile

Reductiomycin exhibits a highly versatile spectrum of biological activities. The table below synthesizes its known efficacy profiles across various biological targets.

| Activity Class | Target Organisms / Cell Lines | Mechanism / Effect |

| Antibacterial | Gram-positive bacteria | Potent inhibition of bacterial ribosomal protein synthesis[]. |

| Antifungal | Various fungi and yeasts | Disrupts cellular growth and proliferation[]. |

| Antiviral | Newcastle disease virus | Inhibits viral proliferation within host cells[]. |

| Antitumor | Ehrlich ascites carcinoma, KB cells | Cytotoxic inhibition of epidermoid carcinoma cells in vitro and in vivo. |

| Signaling | Microbial populations | Modulates quorum sensing and secondary metabolism[]. |

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to help researchers troubleshoot and optimize their workflows.

Protocol 1: Fermentation and Isolation of Reductiomycin

This protocol outlines the recovery of reductiomycin from Streptomyces xanthochromogenus.

-

Step 1: Inoculation & Seed Culture

-

Action: Inoculate S. xanthochromogenus spores into a nutrient-rich seed broth (e.g., Tryptic Soy Broth) and incubate at 28°C for 48 hours at 200 rpm.

-

Causality: This establishes a high-density, log-phase biomass. A robust seed culture is critical to ensure a rapid transition to the stationary phase during production, which is when secondary metabolite biosynthesis is triggered.

-

-

Step 2: Fermentation

-

Action: Transfer 5% (v/v) of the seed culture into a production medium optimized for polyketide production. Ferment for 5–7 days.

-

Causality: Nutrient limitation (specifically phosphate or nitrogen depletion) acts as the environmental stressor that activates the hemA gene cluster, initiating the synthesis of the C5N unit and subsequent reductiomycin assembly[3].

-

-

Step 3: Solvent Extraction

-

Action: Centrifuge the broth to remove mycelia. Adjust the supernatant to pH 7.0 and extract twice with an equal volume of ethyl acetate.

-

Causality: Reductiomycin is insoluble in water but highly soluble in organic solvents like DMSO, chloroform, and moderately in methanol. Ethyl acetate provides an optimal partition coefficient for polyketides, efficiently extracting the target compound while leaving highly polar impurities in the aqueous phase.

-

-

Step 4: Self-Validation (LC-MS Analysis)

-

Action: Concentrate the organic layer and analyze via HPLC-MS.

-

Validation: The protocol is validated upon the detection of a distinct peak exhibiting a UV absorbance characteristic of conjugated polyketides, coupled with an[M+H]+ ion at m/z 294 (corresponding to the exact mass of 293.28).

-

Protocol 2: In Vitro Translation Inhibition Assay

To confirm reductiomycin's mechanism of action without the confounding variables of bacterial cell wall permeability, a cell-free translation assay is utilized.

-

Step 1: System Preparation

-

Action: Thaw an E. coli S30 cell-free extract system and prepare a reaction master mix containing a luciferase reporter plasmid, amino acids, and energy sources (ATP/GTP).

-

Causality: Utilizing a cell-free system isolates the ribosomal target. If reductiomycin inhibits translation here, it proves the mechanism is direct ribosomal interference rather than an artifact of membrane disruption or efflux pump failure.

-

-

Step 2: Compound Dosing

-

Action: Aliquot the master mix into a 96-well plate. Add reductiomycin at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (1% DMSO) and a positive control (Chloramphenicol, 50 µM).

-

-

Step 3: Incubation & Luminescence Readout

-

Action: Incubate the plate at 37°C for 60 minutes. Add luciferin substrate and immediately measure luminescence using a microplate reader.

-

Causality: Luminescence is directly proportional to the amount of functional luciferase synthesized by the ribosomes. A dose-dependent decrease in signal directly correlates to the inhibition of protein synthesis[].

-

-

Step 4: Self-Validation (Dose-Response Curve)

-

Validation: Plot the luminescence data to generate an IC50 curve. The assay is considered internally valid only if the vehicle control shows maximum uninhibited signal and the Chloramphenicol positive control demonstrates near-total signal ablation.

-

References

- CAS 68748-55-0 (Reductiomycin) - BOC Sciences. BOC Sciences.

- Reductiomycin - Kitasato Microbial Library. Kitasato University.

- Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin. PubMed Central (PMC).

- Evolution of cyclizing 5-aminolevulinate synthases in the biosynthesis of actinomycete secondary metabolites: outcomes for genetic screening techniques. PubMed Central (PMC).

- Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society.

Sources

- 2. Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of cyclizing 5-aminolevulinate synthases in the biosynthesis of actinomycete secondary metabolites: outcomes for genetic screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Antifungal Properties and Mechanistic Profile of Reductiomycin

The following technical guide details the antifungal properties, chemical constitution, and mechanism of action of Reductiomycin.

Executive Summary

Reductiomycin (C₁₄H₁₅NO₆) is a naturally occurring polyketide antibiotic produced by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. While originally characterized for its antibacterial activity against Gram-positive organisms and antitumor efficacy, Reductiomycin exhibits a distinct antifungal profile against yeasts and filamentous fungi.

This guide analyzes the compound's chemical structure, its dual-origin biosynthetic pathway, and its mechanism of action, which involves the inhibition of macromolecular synthesis.[1] It serves as a technical resource for researchers investigating novel scaffolds for antifungal drug development.

Chemical Constitution & Properties

Reductiomycin is chemically distinct due to its constituent dihydrofuranone and cyclopentenone moieties. It is classified as a heterocyclic polyketide.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (E)-4-(3-((2-Hydroxy-5-oxocyclopent-1-en-1-yl)amino)-3-oxoprop-1-en-1-yl)-2,3-dihydrofuran-2-yl acetate |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molecular Weight | 293.27 g/mol |

| Appearance | Pale yellow needles |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Slightly soluble in Methanol; Insoluble in Water |

| Stability | Sensitive to alkaline hydrolysis; stable in neutral/acidic organic solvents |

Antifungal Spectrum & Biological Activity

Reductiomycin displays a broad spectrum of bioactivity. While its potency is most pronounced against Gram-positive bacteria, its antifungal activity is significant, particularly given its unique structural scaffold which differs from standard azoles or polyenes.

Spectrum of Activity

The compound has demonstrated inhibitory activity against the following classes of organisms:

-

Filamentous Fungi: Aspergillus spp., Penicillium spp.[2]

-

Yeasts: Candida spp., Saccharomyces cerevisiae

-

Other: Newcastle disease virus (indicating potential antiviral properties), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

Comparative Potency

Unlike pore-forming polyenes (e.g., Amphotericin B), Reductiomycin operates via intracellular inhibition. Its activity against eukaryotic cells (fungi and tumor lines like KB cells) suggests a conserved target in protein or nucleic acid synthesis machinery.

(Note: Specific MIC values vary by strain and culture conditions. The compound is generally considered a lead structure requiring optimization for clinical potency levels.)

Biosynthesis & Production

The biosynthesis of Reductiomycin is a convergence of two distinct metabolic pathways: the Shikimate pathway and the 5-Aminolevulinic Acid (ALA) pathway.

Biosynthetic Logic

-

Dihydrofuran moiety: Derived from the shikimate pathway (via prephenate or related aromatic precursors).

-

Cyclopentenone moiety: Derived from 5-aminolevulinic acid (ALA), a precursor typically associated with porphyrin synthesis.

Visualization: Biosynthetic Pathway

The following diagram illustrates the convergence of these pathways to form the core Reductiomycin structure.

Figure 1: Convergent biosynthesis of Reductiomycin from Shikimate and ALA pathways.

Mechanism of Action (MoA)

Reductiomycin functions as a macromolecular synthesis inhibitor . Its activity extends across prokaryotes (bacteria) and eukaryotes (fungi, tumor cells), implying a conserved molecular target.

Primary Mechanism: Protein Synthesis Inhibition

Experimental evidence in bacterial systems indicates that Reductiomycin inhibits protein synthesis. In eukaryotic fungal cells, the mechanism is hypothesized to follow a similar pathway:

-

Uptake: The molecule enters the fungal cell, likely via passive diffusion due to its lipophilic nature (soluble in DMSO/CHCl₃).

-

Target Binding: It interferes with the ribosomal machinery or associated elongation factors.

-

Cytotoxicity: The inhibition leads to a cessation of growth (fungistatic) or cell death (fungicidal) depending on concentration and exposure time.

Secondary Effects: Cytotoxicity

The compound's activity against KB carcinoma cells suggests it may also induce oxidative stress or interfere with cell cycle progression, a common trait of quinone-like or enone-containing antibiotics.

Experimental Protocols

The following protocols provide a standardized approach for the isolation and assessment of Reductiomycin.

Fermentation and Isolation

Objective: Isolate high-purity Reductiomycin from Streptomyces griseorubiginosus.

-

Inoculation: Cultivate S. griseorubiginosus in sterile seed medium (glucose, starch, soybean meal) for 48 hours at 27°C.

-

Fermentation: Transfer to production medium and ferment for 72–96 hours under aeration.

-

Extraction:

-

Filter broth to remove mycelia.

-

Extract filtrate with Ethyl Acetate (1:1 v/v) at pH 7.0.

-

Concentrate organic layer in vacuo to yield crude syrup.

-

-

Purification:

-

Dissolve syrup in chloroform.

-

Apply to a Silica Gel 60 column.

-

Elute with a gradient of Chloroform:Methanol (100:0 to 95:5).

-

Crystallize active fractions from acetone/hexane.

-

Antifungal Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve crystalline Reductiomycin in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate.

-

Inoculum: Adjust fungal spore suspension (Aspergillus or Candida) to

CFU/mL. -

Incubation: Incubate plates at 35°C for 24–48 hours.

-

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Visualization: Experimental Workflow

Figure 2: End-to-end workflow for Reductiomycin production and testing.

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of Reductiomycin relies on specific structural features:

-

The Enone System: The 5-oxocyclopent-1-en-1-yl moiety is an electrophilic center, likely crucial for covalent interactions with nucleophilic residues in target proteins.

-

Amide Linkage: The stability of the amide bond connecting the two ring systems is vital for bioavailability.

-

Dihydrofuran Ring: Modifications to the acetate group at the C-2 position of the dihydrofuran ring can significantly alter solubility and cellular uptake.

References

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[3][4] I. Taxonomy, fermentation, isolation, characterization and biological activities.[3] The Journal of Antibiotics, 34(6), 649–653. Link

-

Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II.[4] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. Link

-

Cho, H., Beale, J. M., Graff, C., Mocek, U., Nakagawa, A., Omura, S., & Floss, H. G. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296–12304. Link

-

Konda, Y., et al. (1981). Structure of reductiomycin. The Journal of Antibiotics, 34(9), 1222–1223. Link

Sources

- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductiomycin, a new antibiotic. II. Structural elucidation by spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reductiomycin (AM-6201): Unveiling the Antiviral Mechanisms and Therapeutic Potential of a Polyketide Scaffold

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The escalating threat of viral resistance demands the continuous exploration of novel chemical scaffolds. Reductiomycin (also known as AM-6201 or Antibiotic S 551II), a naturally occurring polyketide antibiotic produced by Streptomyces griseorubiginosus and S. xanthochromogenus, has historically been recognized for its potent antibacterial and antitumor properties. However, its distinct antiviral efficacy—specifically its ability to inhibit the proliferation of the Newcastle disease virus (NDV)—presents a compelling avenue for antiviral drug discovery[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular architecture of Reductiomycin, elucidate its proposed antiviral mechanism of action, and provide field-proven, self-validating experimental workflows for evaluating its efficacy in virological research.

Molecular Architecture and Mechanism of Action

Reductiomycin is characterized by a unique structural motif: a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit linked to a dihydrofuran ring[3]. This specific polyketide backbone is not merely a structural novelty; it is the functional driver of its biological activity.

The Mechanistic Pathway

In bacterial models, Reductiomycin operates as a potent inhibitor of protein synthesis by targeting ribosomal subunits, while also acting as a microbial signaling agent that modulates genetic expression[]. In a virological context, obligate intracellular parasites like NDV rely entirely on the host's translational machinery to synthesize viral proteins.

The antiviral causality of Reductiomycin is hypothesized to stem from a transient, selective blockade of this translational machinery or the direct inhibition of viral mRNA translation. By binding to the ribosomal complex, Reductiomycin prevents the assembly of viral structural proteins, thereby arresting the viral replication cycle before the assembly and egress phases.

Caption: Proposed mechanism of Reductiomycin inhibiting viral replication via translational blockade.

Quantitative Physicochemical and Biological Profiling